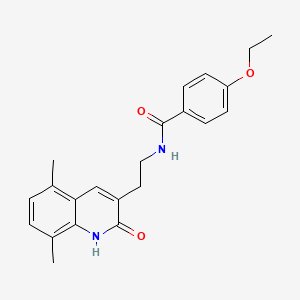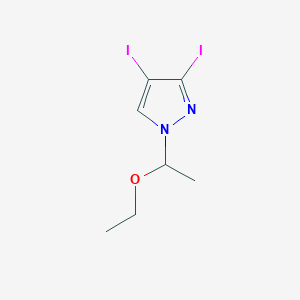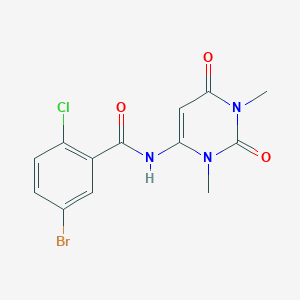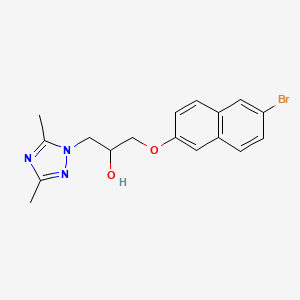
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide is a heterocyclic compound that likely exhibits biological activity due to the presence of a dihydroquinolinone moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of key intermediates such as diazonium salts, as seen in the synthesis of various 1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with different substituents . These intermediates are crucial for introducing various functional groups that can alter the biological activity of the compounds. Additionally, the base-catalyzed cyclization of N-substituted o-nitrobenzamides can lead to the formation of quinazoline derivatives , which suggests that similar strategies could be employed in the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of this compound would include a dihydroquinolinone core, which is a common feature in compounds with antitumor activity . The presence of ethoxy and benzamide groups could influence the compound's binding affinity to biological targets, such as DNA or enzymes.
Chemical Reactions Analysis
Compounds with a dihydroquinolinone core can undergo various chemical reactions, including annulation reactions to form more complex heterocyclic systems . The reactivity of such compounds can be further modified by the presence of substituents, which can affect the selectivity and outcome of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the lipophilicity of substituents can correlate with cytotoxicity, as seen in the study of azonafides . The presence of electron-donating or electron-withdrawing groups can also affect the compound's stability, solubility, and reactivity. The specific properties of this compound would need to be determined experimentally, but insights from related compounds suggest that it may possess interesting pharmacological properties.
科学的研究の応用
Receptor Binding Studies
Research has shown that benzamide analogs, such as the ones studied by Xu et al. (2005), exhibit high affinity for sigma-2 receptors, with applications in understanding receptor functions and potential therapeutic targeting. The study demonstrated that specific benzamide analogs could be valuable tools for sigma-2 receptor studies, highlighting the importance of chemical structure in receptor-ligand interactions (Xu et al., 2005).
Synthetic Methodologies
Research by Rakshit et al. (2011) on the Rh(III)-catalyzed olefination using N-methoxybenzamides as substrates represents an efficient and versatile approach to the synthesis of valuable tetrahydroisoquinolinone products. This study exemplifies the utility of catalytic systems in facilitating complex synthetic transformations, with implications for the synthesis of structurally complex molecules, including those similar to the query compound (Rakshit et al., 2011).
Pharmacological Applications
Compounds structurally related to the query have been investigated for their pharmacological properties, such as in the study of YM758 metabolites by Umehara et al. (2009). This research explored the metabolism, renal, and hepatic excretion of novel pharmacological agents, shedding light on the importance of transporters in drug disposition and the potential for specific compounds to target cardiac conditions (Umehara et al., 2009).
作用機序
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this compound belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
Quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Quinoline-2,4-diones, a related class of compounds, are known for their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Result of Action
Related compounds such as 4-hydroxy-2-quinolones have been shown to have unique biological activities .
特性
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-18-9-7-16(8-10-18)21(25)23-12-11-17-13-19-14(2)5-6-15(3)20(19)24-22(17)26/h5-10,13H,4,11-12H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKGSOSUVCHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)




![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

